- Bismuth(III) salts as convenient and efficient catalysts for the selective acetylation and benzoylation of alcohols and phenols, Tetrahedron, 2001, 57(27), 5851-5854
Cas no 94-01-9 (1,3-Dibenzoyloxybenzene)
1,3-Dibenzoyloxybenzene is a synthetic organic compound characterized by the presence of two benzoyloxy groups attached to a benzene ring at the 1 and 3 positions. This structure imparts stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its high purity and well-defined molecular configuration ensure consistent performance in reactions such as esterifications and cross-coupling processes. The compound’s aromatic backbone contributes to its thermal stability, while the benzoyloxy groups enhance its solubility in common organic solvents, facilitating handling and further functionalization. These properties make it a valuable reagent for advanced chemical applications.
1,3-Dibenzoyloxybenzene structure
Product Name:1,3-Dibenzoyloxybenzene
CAS No:94-01-9
MF:C20H14O4
MW:318.322765827179
MDL:MFCD00016576
CID:34726
PubChem ID:354335162
Update Time:2025-11-02
1,3-Dibenzoyloxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Phenylene dibenzoate
- 1,3-Benzenediol,dibenzoate (9CI)
- Resorcinol, dibenzoate (6CI,7CI,8CI)
- 1,3-Bis(benzoyloxy)benzene
- 1,3-Dibenzoyloxybenzene
- NSC 33405
- NSC 4906
- (3-benzoyloxyphenyl) benzoate
- Resorcinol Dibenzoate
- m-Phenylene dibenzoate
- 1,3-Benzenediol, dibenzoate
- Resorcinol, dibenzoate
- 1,3-Benzenediol, 1,3-dibenzoate
- 3-(Benzoyloxy)phenyl benzoate
- 1,3-Phenylenedibenzoate
- TO6NXP18UZ
- 3-phenylcarbonyloxyphenyl benzoate
- dibenzoyl resorcinol
- Oprea1_857675
- Oprea1_087187
- 1,3-Benzenediol, dibenzoate (9CI)
- Resorcinol, dibenzoate (6CI, 7CI, 8CI)
- SCHEMBL1785471
- NSC4906
- NSC-4906
- AKOS003646463
- SR-01000393853-1
- CS-0128942
- NSC33405
- EINECS 202-294-8
- 94-01-9
- NSC-33405
- BRN 2059467
- AI3-00846
- SR-01000393853
- D90376
- NS00041265
- 3-(Benzoyloxy)phenyl benzoate #
- MFCD00016576
- AH-357/02159001
- DTXSID30883282
- UNII-TO6NXP18UZ
- D5207
- 1 pound not3-Dibenzoyloxybenzene
-
- MDL: MFCD00016576
- Inchi: 1S/C20H14O4/c21-19(15-8-3-1-4-9-15)23-17-12-7-13-18(14-17)24-20(22)16-10-5-2-6-11-16/h1-14H
- InChI Key: SUQGLJRNDJRARS-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)OC1C=C(OC(C2C=CC=CC=2)=O)C=CC=1
- BRN: 2059467
Computed Properties
- Exact Mass: 318.08900
- Monoisotopic Mass: 318.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 52.6
- Surface Charge: 0
Experimental Properties
- Color/Form: Lamellar crystals
- Density: 1.2086 (rough estimate)
- Melting Point: 116.0 to 120.0 deg-C
- Boiling Point: 450 °C
- Flash Point: 93°C
- Refractive Index: 1.5400 (estimate)
- PSA: 52.60000
- LogP: 4.12500
- Solubility: Soluble in absolute ethanol and diethyl ether
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
1,3-Dibenzoyloxybenzene Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- RTECS:VH0590000
- TSCA:Yes
- Risk Phrases:R36/37/38
- Storage Condition:4° CStore…,-4℃Store…Better
1,3-Dibenzoyloxybenzene Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1,3-Dibenzoyloxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D849294-1g |
1,3-Dibenzoyloxybenzene |
94-01-9 | 98% | 1g |
82.80 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5207-25g |
1,3-Dibenzoyloxybenzene |
94-01-9 | 98.0%(GC) | 25g |
¥435.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5207-5g |
1,3-Dibenzoyloxybenzene |
94-01-9 | 98.0%(GC) | 5g |
¥120.0 | 2022-06-09 | |
| TRC | D423003-5g |
1,3-Dibenzoyloxybenzene |
94-01-9 | 5g |
$ 50.00 | 2022-06-05 | ||
| TRC | D423003-10g |
1,3-Dibenzoyloxybenzene |
94-01-9 | 10g |
$ 65.00 | 2022-06-05 | ||
| TRC | D423003-50g |
1,3-Dibenzoyloxybenzene |
94-01-9 | 50g |
$ 185.00 | 2022-06-05 | ||
| Alichem | A019095468-500g |
1,3-Phenylene dibenzoate |
94-01-9 | 95% | 500g |
$633.42 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5207-5G |
1,3-Dibenzoyloxybenzene |
94-01-9 | >98.0%(GC) | 5g |
¥120.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5207-25G |
1,3-Dibenzoyloxybenzene |
94-01-9 | >98.0%(GC) | 25g |
¥280.00 | 2024-04-15 | |
| eNovation Chemicals LLC | D753250-100g |
1,3-Phenylene dibenzoate |
94-01-9 | 98.0% | 100g |
$235 | 2024-06-07 |
1,3-Dibenzoyloxybenzene Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Reaction Conditions
Reference
- Synthesis, characterization and anti-microbial activity of some novel ester-ether phenol derivatives, European Journal of Biomedical and Pharmaceutical Sciences, 2015, 2(3), 91-96
Production Method 5
Reaction Conditions
Reference
- Preparation of aryl esters and an aromatic polyester by catalytic O-dealkylation and O-acylation of alkyl aryl ethers, European Patent Organization, , ,
Production Method 6
Reaction Conditions
Reference
- Synthesis of hydroxyaryl ketones as UV absorbers. IV, Man-Made Textiles in India, 1988, 31(12), 529-35
Production Method 7
Reaction Conditions
Reference
- Resorcinol esters of α,α-dimethyl aliphatic acids, United States, , ,
Production Method 8
Reaction Conditions
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; rt → 50 °C; 5 min, 50 °C
Reference
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 6 h, 75 - 80 °C
Reference
- 3,6-Dibenzoxyl-1,2-pyridazine: A new versatile benzoyl transferring agent for NH2, -OH and -SH benzoylations, Indian Journal of Chemistry, 2004, (5), 927-935
Production Method 13
Production Method 14
Reaction Conditions
1.1 Catalysts: Zinc perchlorate hexahydrate ; 60 min, 80 °C
Reference
- Zinc perchlorate hexahydrate [Zn(ClO4)2•6H2O] as acylation catalyst for poor nucleophilic phenols, alcohols and amines: Scope and limitations, Journal of Molecular Catalysis A: Chemical, 2007, 264(1-2), 208-213
Production Method 15
Production Method 16
Production Method 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 3 h, < 60 °C; 1 h, < 60 °C
Reference
- Active ester compound having low elastic modulus under high temperature conditions and curable composition using same, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
Reference
- Process for the preparation of polyhydroxybenzophenones, World Intellectual Property Organization, , ,
Production Method 19
Production Method 20
Reaction Conditions
Reference
- Acylation of aromatic amines and oxy compounds by carboxylic acids in the presence of halocyclophosphazenes, Izvestiya Vysshikh Uchebnykh Zavedenii, 1969, 12(8), 1065-8
1,3-Dibenzoyloxybenzene Raw materials
1,3-Dibenzoyloxybenzene Preparation Products
1,3-Dibenzoyloxybenzene Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:94-01-9)1,3-DIBENZOYLOXYBENZENE
Order Number:sfd8429
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:94-01-9)1,3-Dibenzoyloxybenzene
Order Number:A1207522
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):171.0
Email:sales@amadischem.com
1,3-Dibenzoyloxybenzene Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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